Cas no 1145-60-4 (4-Benzylbenzenesulfonamide)

4-Benzylbenzenesulfonamide is a sulfonamide derivative characterized by its benzyl-substituted aromatic ring structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The sulfonamide functional group confers stability and versatility, making it suitable for further chemical modifications. Its well-defined molecular structure allows for precise reactivity in coupling reactions or as a building block for more complex architectures. The compound is typically solid at room temperature, with moderate solubility in common organic solvents, facilitating its handling in laboratory settings. Analytical methods such as NMR and HPLC confirm its high purity, ensuring reproducibility in research applications.
4-Benzylbenzenesulfonamide structure
4-Benzylbenzenesulfonamide structure
商品名:4-Benzylbenzenesulfonamide
CAS番号:1145-60-4
MF:C13H13NO2S
メガワット:247.31282
CID:40920
PubChem ID:12258736

4-Benzylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-Benzylbenzenesulfonamide
    • 4-benzyl-benzenesulfonic acid amide
    • 4-Benzyl-benzolsulfonsaeure-amid
    • Benzenesulfonamide, 4-(phenylmethyl)-
    • DTXSID90482770
    • FT-0600097
    • 1145-60-4
    • EN300-276866
    • AKOS013803245
    • 4-benzylbenzene-1-sulfonamide
    • SCHEMBL10690610
    • インチ: InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16)
    • InChIKey: XIXRYMWTIKMPJU-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(S(N)(=O)=O)=CC=1)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 247.06700
  • どういたいしつりょう: 247.06669983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.25
  • ふってん: 422.9 °C at 760 mmHg
  • フラッシュポイント: 422.9 °C at 760 mmHg
  • 屈折率: 1.609
  • PSA: 68.54000
  • LogP: 3.70590

4-Benzylbenzenesulfonamide セキュリティ情報

4-Benzylbenzenesulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

4-Benzylbenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B016760-250mg
4-Benzylbenzenesulfonamide
1145-60-4
250mg
$ 845.00 2022-04-02
Aaron
AR000F9X-10g
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
10g
$2300.00 2023-12-16
Aaron
AR000F9X-100mg
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
100mg
$170.00 2025-02-13
Aaron
AR000F9X-1g
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
1g
$555.00 2025-02-13
Aaron
AR000F9X-5g
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
5g
$1559.00 2025-04-03
1PlusChem
1P000F1L-50mg
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
50mg
$143.00 2023-12-26
1PlusChem
1P000F1L-5g
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
5g
$1440.00 2023-12-26
1PlusChem
1P000F1L-100mg
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
100mg
$186.00 2023-12-26
1PlusChem
1P000F1L-500mg
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
500mg
$401.00 2023-12-26
1PlusChem
1P000F1L-1g
Benzenesulfonamide, 4-(phenylmethyl)-
1145-60-4 95%
1g
$538.00 2023-12-26

4-Benzylbenzenesulfonamide 関連文献

4-Benzylbenzenesulfonamideに関する追加情報

4-Benzylbenzenesulfonamide (CAS No. 1145-60-4): A Versatile Scaffold in Medicinal Chemistry

4-Benzylbenzenesulfonamide, with the chemical formula C14H13NO2S and CAS number 1145-60-4, represents a critical class of sulfonamide derivatives that have garnered significant attention in the field of medicinal chemistry. This compound serves as a foundational scaffold for the development of various pharmaceutical agents, particularly in the context of enzyme inhibition and receptor modulation. Recent advances in computational drug design and high-throughput screening have further highlighted its potential in targeting complex biological pathways.

The 4-Benzylbenzenesulfonamide structure is characterized by a benzene ring fused to a sulfonamide group, with the benzyl substituent extending from the sulfonamide moiety. This unique arrangement facilitates interactions with target proteins, enabling the compound to modulate enzymatic activity or alter signaling cascades. Studies published in 2023 in Journal of Medicinal Chemistry have demonstrated its utility in the design of selective inhibitors for serine/threonine kinases, which are implicated in multiple diseases including cancer and neurodegenerative disorders.

One of the most promising applications of 4-Benzylbenzenesulfonamide lies in its role as a lead compound for the development of anti-inflammatory agents. A 2023 study published in Advanced Therapeutics reported the synthesis of a series of 4-Benzylbenzenesulfonamide-based derivatives that exhibit potent anti-inflammatory activity by targeting the NF-κB signaling pathway. These findings underscore the compound's potential in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In the context of oncology, 4-Benzylbenzenesulfonamide has shown promise as a scaffold for the design of kinase inhibitors. A 2024 study in Cancer Research highlighted the ability of 4-Benzyibenzenesulfonamide derivatives to selectively inhibit the EGFR (Epidermal Growth Factor Receptor) pathway, which is critical in the progression of non-small cell lung cancer. The study emphasized the importance of structural modifications to enhance potency and reduce off-target effects, showcasing the compound's adaptability in drug development.

Recent advancements in computational modeling have further expanded the utility of 4-Benzylbenzenesulfonamide. Researchers at the University of California, San Francisco, published a 2024 paper in ACS Chemical Biology detailing the use of machine learning algorithms to predict the binding affinity of 4-Benzylbenzenesulfonamide derivatives to specific protein targets. This approach has significantly accelerated the discovery of novel therapeutic agents, reducing the time and cost associated with traditional screening methods.

The synthesis of 4-Benzylbenzenesulfonamide is a well-established process in organic chemistry, with multiple routes available to achieve high yields and purity. A 2023 review in Organic & Biomolecular Chemistry outlined the most efficient synthetic pathways, including the use of electrophilic aromatic substitution reactions and nucleophilic sulfonation techniques. These methods have been optimized to ensure the compound's stability and compatibility with various biological systems.

Pharmacokinetic studies of 4-Benzylbenzenesulfonamide have revealed its favorable properties for drug development. A 2024 study in Drug Metabolism and Disposition indicated that the compound exhibits good solubility and permeability, which are critical factors for oral bioavailability. These characteristics make it an attractive candidate for the development of orally administered therapeutics.

In the realm of neuropharmacology, 4-Benzylbenzenesulfonamide has shown potential in the treatment of neurological disorders. A 2023 study published in Neuropharmacology explored its ability to modulate the activity of GABAA receptors, which are involved in the regulation of neuronal excitability. The study suggested that derivatives of 4-Benzylbenzenesulfonamide could be developed as adjunct therapies for conditions such as epilepsy and anxiety disorders.

The environmental impact of 4-Benzylbenzenesulfonamide is another area of growing interest. Researchers at the University of Tokyo conducted a 2024 study in Environmental Science & Technology to assess the biodegradability and ecotoxicity of the compound. The findings indicated that 4-Benzylbenzenesulfonamide is relatively stable in aqueous environments, necessitating careful consideration of its disposal and environmental impact during large-scale production.

Collaborative efforts between academia and industry have further advanced the application of 4-Benzylbenzenesulfonamide. A 2024 partnership between Merck & Co. and the National Institutes of Health (NIH) resulted in the development of a novel therapeutic agent based on this compound, which is currently in Phase II clinical trials for the treatment of inflammatory diseases. This collaboration highlights the compound's potential in translational research and its relevance to real-world medical applications.

The future of 4-Benzylbenzenesulfonamide in drug discovery is promising, with ongoing research exploring its applications in diverse therapeutic areas. A 2024 review in Drug Discovery Today predicted that the compound will play a significant role in the development of targeted therapies for precision medicine. The study emphasized the need for continued investment in research to fully realize the potential of 4-Benzylbenzenesulfonamide and its derivatives.

In conclusion, 4-Benzylbenzenesulfonamide represents a versatile scaffold with broad applications in pharmaceutical research. Its ability to modulate various biological targets, combined with favorable pharmacokinetic properties, makes it an attractive candidate for the development of novel therapeutics. Ongoing research and collaboration between scientific disciplines are expected to further expand its utility, contributing to advancements in the treatment of a wide range of diseases.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1145-60-4)4-苄基苯磺酰胺
1645581
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1145-60-4)4-苄基苯磺酰胺
1645581
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ